molecular formula C11H15ClN2O3 B127671 4-(4-Nitrophenoxy)piperidine hydrochloride CAS No. 148505-45-7

4-(4-Nitrophenoxy)piperidine hydrochloride

Cat. No. B127671
Key on ui cas rn: 148505-45-7
M. Wt: 258.7 g/mol
InChI Key: VIAOUXPCADEEEG-UHFFFAOYSA-N
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Patent
US05254689

Procedure details

A mixture of N-acetyl-4-(4-nitrophenoxy)piperidine (1.6 g. 6.05 mmol) and 2N HCl (25 mL) was heated under reflux for 3 hours. The mixture was cooled and concentrated to give 1.5 g (100%) of 4-(4-nitrophenoxy)piperidine hydrochloride as an off-white solid; mp 216°-219° C.; 1H NMR (DMSO-d6): δ 9.05 (br s, 2H), 8.10 (d, 2H), 7.10 (d, 2H), 4.82 (m, 1H), 3.08 (m, 2H), 3.00 (m, 2H), 2.05 (m, 2H), 1.85 (m, 2H).
Name
N-acetyl-4-(4-nitrophenoxy)piperidine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:20]>>[ClH:20].[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([O:10][CH:7]2[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]2)=[CH:12][CH:13]=1)([O-:19])=[O:18] |f:2.3|

Inputs

Step One
Name
N-acetyl-4-(4-nitrophenoxy)piperidine
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(OC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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